molecular formula C7H6ClF2N5S B2569467 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-02-5

5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2569467
CAS No.: 1946818-02-5
M. Wt: 265.67
InChI Key: OATVFZGJIPGSMT-UHFFFAOYSA-N
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Description

5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole with thiosemicarbazide under specific conditions to form the desired thiadiazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent production quality .

Chemical Reactions Analysis

5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, disrupting their normal function .

Comparison with Similar Compounds

Similar compounds to 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives such as:

These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall effectiveness in various applications .

Properties

IUPAC Name

5-[4-chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N5S/c8-3-1-15(2-4(9)10)14-5(3)6-12-13-7(11)16-6/h1,4H,2H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATVFZGJIPGSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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